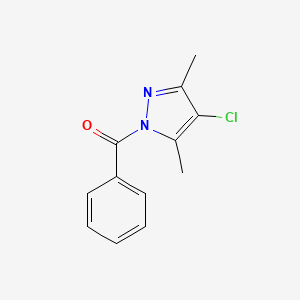

1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of pyrazole compounds, which are known for their potent herbicidal activity. Clomazone is a selective herbicide, which means that it targets specific weeds while leaving the crops unharmed.

Mecanismo De Acción

1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to a disruption in the photosynthetic process, causing the weeds to die. 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole is absorbed by the roots and leaves of the plants and translocated throughout the plant, providing long-lasting control of weeds.

Biochemical and Physiological Effects:

1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation in the environment. However, 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole can have negative effects on non-target organisms such as aquatic plants and animals, which can be exposed to the herbicide through runoff from agricultural fields.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments. It is a potent herbicide that can be used to control weed growth in experimental plots, allowing researchers to study the effects of different treatments on crop yields. However, 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole can also have unintended effects on non-target organisms, which can complicate experimental designs.

Direcciones Futuras

There are several future directions for research on 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole. One area of interest is the development of new formulations that reduce the risk of environmental contamination. Another area of research is the study of the effects of 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole on soil microorganisms, which play a critical role in nutrient cycling and soil health. Finally, there is a need for research on the long-term effects of 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole use on the environment, including the potential for the development of resistance in weeds and the impacts on non-target organisms.

Conclusion:

In conclusion, 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole is a potent herbicide that is widely used in agriculture to control weed growth. It has been extensively studied for its herbicidal activity and its effects on the environment. 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole works by inhibiting the biosynthesis of carotenoids, disrupting the photosynthetic process in plants. While 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, it can also have unintended effects on non-target organisms. Future research on 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole should focus on the development of new formulations that reduce environmental contamination and the study of the long-term effects of 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole use on the environment.

Métodos De Síntesis

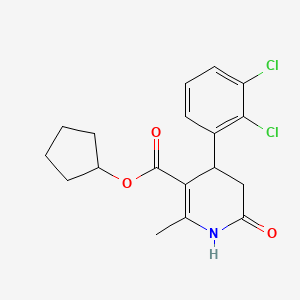

1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole can be synthesized by reacting 4-chloro-3,5-dimethylpyrazole with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole as a white crystalline solid with a melting point of 98-100°C. This synthesis method is relatively simple and cost-effective, making 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole a popular herbicide in the agricultural industry.

Aplicaciones Científicas De Investigación

1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole has been extensively studied for its herbicidal activity and its effects on the environment. It has been shown to be effective against a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole is also effective in controlling weeds that have developed resistance to other herbicides, making it a valuable tool for farmers.

Propiedades

IUPAC Name |

(4-chloro-3,5-dimethylpyrazol-1-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-11(13)9(2)15(14-8)12(16)10-6-4-3-5-7-10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEYSWLJNRFFPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=CC=CC=C2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)

![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)

![1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5524246.png)